Sodium ferulate

Overview

Description

Sodium ferulate is the sodium salt of ferulic acid, a compound commonly found in the cell walls of plants. It is known for its antioxidant properties and is used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. This compound is also utilized to prevent thrombosis, although high-quality clinical evidence for these effects is limited .

Mechanism of Action

Target of Action

Sodium ferulate (SF), the sodium salt of ferulic acid, is a naturally occurring dietary flavonoid found in grains, fruits, and vegetables . It targets various receptors or enzymes and modulates neuro-signaling pathways . SF has been shown to have potent anti-oxidative and anti-inflammatory effects .

Mode of Action

SF exerts its protective effect on ischemia perfusion injury by antagonizing the effect of ET-1 and by accelerating the production of nitric oxide (NO) . It also inhibits the production of inflammatory mediators . SF has been found to inhibit platelet aggregation and thrombus formation, prevent oxidation, decrease free radicals production and accelerate their clearance, decrease serum lipids, and inhibit oxidation of low-density lipoproteins .

Biochemical Pathways

SF affects several biochemical pathways. It inhibits hepatic RhoA/Rho-kinase signaling and activates the NO/PKG pathway . It also activates the TLR7/9-MyD88-IRF7 signaling pathway and inhibits the NF-κB signaling pathway . These actions effectively reduce basal intrahepatic resistance in cirrhotic rats .

Pharmacokinetics

SF is stable, water-soluble, and can be easily synthesized . It stays in the bloodstream for longer periods than other dietary polyphenols and antioxidants and easily crosses the blood-brain barrier . The use of novel drug delivery systems such as solid-lipid nanoparticles (SLNs) or its salt forms further enhance its bioavailability and cerebral penetration .

Result of Action

SF has been used to treat patients with cardiovascular and cerebrovascular diseases for decades . Clinical studies demonstrated significant protective properties of SF in cardiovascular and cerebrovascular ischemic diseases . It has also been found to have a protective effect against influenza virus infection .

Action Environment

The action of SF can be influenced by environmental factors. For example, the presence of other drugs can affect the metabolism and anticoagulation intensity of SF

Biochemical Analysis

Biochemical Properties

Sodium ferulate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the activity of cyclooxygenase and thromboxane A2 synthase, which are crucial in the inflammatory response . Additionally, this compound interacts with low-density lipoproteins (LDLs), preventing their oxidation and thereby reducing the risk of atherosclerosis . The compound also affects the activity of liver mevalonate-5-pyrophosphate dehydrogenase, leading to a decrease in serum lipid levels .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the production of inflammatory mediators and reduce platelet aggregation . In neuronal cells, this compound has neuroprotective effects by suppressing the interleukin-1β-induced c-Jun N-terminal kinase signaling pathway and upregulating the MEK/ERK1/2 and Akt/p70S6K survival pathways . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits cyclooxygenase and thromboxane A2 synthase, reducing the production of pro-inflammatory mediators . This compound also induces mitochondrial apoptosis by generating reactive oxygen species and interfering with the cell cycle of cancer cells . Furthermore, it modulates gene expression by increasing the expression of tumor protein 53 and decreasing the expression of cyclin-dependent kinases, leading to cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and water-soluble, making it suitable for various experimental conditions . Long-term administration of this compound has shown to prevent age-related increases in inflammatory markers and improve cell survival signaling pathways in aged rats

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies on colitis, this compound demonstrated significant ameliorative effects at doses of 200, 400, and 800 mg/kg . Higher doses of this compound have been associated with enhanced anti-inflammatory and antioxidant activities, while excessive doses may lead to adverse effects . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, influencing the metabolism of other drugs . This compound also affects the activity of enzymes involved in lipid metabolism, such as liver mevalonate-5-pyrophosphate dehydrogenase, leading to reduced serum lipid levels . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s distribution is influenced by its water solubility and stability, allowing it to accumulate in specific tissues and exert its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . This compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ferulate can be synthesized through the esterification of ferulic acid followed by neutralization with sodium hydroxide. The reaction typically involves dissolving ferulic acid in an alcohol solvent, such as methanol or ethanol, and then adding sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, this compound is often produced by extracting ferulic acid from plant sources such as the root of Angelica sinensis or Ligusticum chuanxiong. The extracted ferulic acid is then subjected to the esterification and neutralization process to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium ferulate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidative products.

Reduction: It can be reduced to form dihydroferulic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidative derivatives.

Reduction: Dihydroferulic acid.

Substitution: Various substituted ferulate derivatives.

Scientific Research Applications

Sodium ferulate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various ferulate derivatives.

Biology: this compound is studied for its antioxidant and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic effects on cardiovascular and cerebrovascular diseases, as well as its role in preventing thrombosis.

Industry: this compound is used in the food industry to mask the aftertaste of artificial sweeteners and as a dietary supplement

Comparison with Similar Compounds

- Caffeic Acid

- Syringic Acid

- Chlorogenic Acid

Sodium ferulate stands out due to its unique combination of antioxidant, anti-inflammatory, and cardiovascular protective effects, making it a valuable compound in both research and therapeutic applications.

Properties

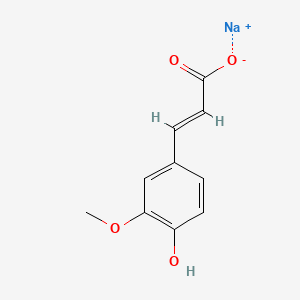

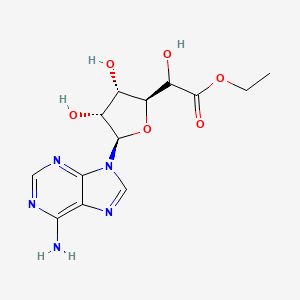

IUPAC Name |

sodium;3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTHNHPAQAVBEB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894080 | |

| Record name | Monosodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24276-84-4 | |

| Record name | Monosodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10R,13R,14S,17R)-6-fluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259969.png)

![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)

![2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide](/img/structure/B1259985.png)

![(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)

![[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(1S,2R,5S,6S,14R,15R,16S)-16-hydroxy-5,10,10,15-tetramethyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-8-en-2-yl]-6-methylheptan-3-yl] acetate](/img/structure/B1259991.png)